Naphthalene, 2,6-dimethoxy-1-nitro-

Description

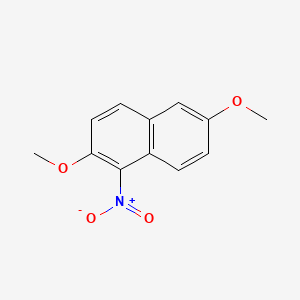

Naphthalene, 2,6-dimethoxy-1-nitro- is a naphthalene derivative substituted with methoxy (-OCH₃) groups at positions 2 and 6 and a nitro (-NO₂) group at position 1. The methoxy groups are electron-donating via resonance, while the nitro group is strongly electron-withdrawing, creating unique electronic and steric effects. Such substitutions influence reactivity, solubility, and intermolecular interactions in crystalline states .

Properties

CAS No. |

39077-18-4 |

|---|---|

Molecular Formula |

C12H11NO4 |

Molecular Weight |

233.22 g/mol |

IUPAC Name |

2,6-dimethoxy-1-nitronaphthalene |

InChI |

InChI=1S/C12H11NO4/c1-16-9-4-5-10-8(7-9)3-6-11(17-2)12(10)13(14)15/h3-7H,1-2H3 |

InChI Key |

GGJRYBJPEQHCMK-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=C(C=C2)OC)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of naphthalene, 2,6-dimethoxy-1-nitro- typically involves the nitration of 2,6-dimethoxynaphthalene. The process begins with the methylation of 2,6-dihydroxynaphthalene using dimethyl sulfate in the presence of a base such as sodium hydroxide. This reaction is carried out in a medium of petroleum ether and NaOH aqueous solution, with sodium hydrosulfite added to prevent oxidation . The resulting 2,6-dimethoxynaphthalene is then subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to yield naphthalene, 2,6-dimethoxy-1-nitro-.

Industrial Production Methods

Industrial production of naphthalene, 2,6-dimethoxy-1-nitro- follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and temperature control. The use of phase transfer catalysts, such as quaternary ammonium salts, can enhance the reaction rate and yield .

Chemical Reactions Analysis

Types of Reactions

Naphthalene, 2,6-dimethoxy-1-nitro- undergoes various chemical reactions, including:

Electrophilic Aromatic Substitution (EAS): The nitro group is a strong electron-withdrawing group, making the aromatic ring less reactive towards electrophilic substitution. the methoxy groups are electron-donating, which can activate the ring towards EAS at specific positions.

Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using metal hydrides.

Oxidation: The methoxy groups can undergo oxidation to form corresponding quinones under strong oxidative conditions.

Common Reagents and Conditions

Nitration: Concentrated nitric acid and sulfuric acid.

Reduction: Hydrogen gas with palladium catalyst or metal hydrides.

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

Reduction: 2,6-dimethoxy-1-aminonaphthalene.

Oxidation: 2,6-dimethoxy-1,4-naphthoquinone.

Scientific Research Applications

Naphthalene, 2,6-dimethoxy-1-nitro- has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.

Biology: Studied for its potential antimicrobial and anticancer properties due to its ability to interact with biological macromolecules.

Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological activities.

Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins

Mechanism of Action

The mechanism of action of naphthalene, 2,6-dimethoxy-1-nitro- involves its interaction with molecular targets through electrophilic aromatic substitution and redox reactions. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methoxy groups can also participate in hydrogen bonding and other interactions, influencing the compound’s overall reactivity and biological activity .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Table 1: Key Properties of Naphthalene Derivatives

*Calculated based on substituent additions.

- Electronic Effects : The nitro group at position 1 in 2,6-dimethoxy-1-nitro-naphthalene creates an electron-deficient ring system, contrasting with methyl or methoxy-substituted analogs (e.g., 1,2-dimethylnaphthalene), which are electron-rich . This difference impacts reactivity in electrophilic substitution and redox reactions.

Toxicity and Environmental Behavior

- Nitro Derivatives: Nitro-substituted naphthalenes are generally more toxic than methyl or methoxy analogs due to metabolic activation into reactive intermediates. For example, 1-nitronaphthalene is a known respiratory toxicant . While direct data for 2,6-dimethoxy-1-nitro-naphthalene is unavailable, its nitro group suggests higher toxicity compared to non-nitro analogs.

- Methoxy Derivatives : Methoxy groups may reduce volatility and increase persistence in aqueous environments compared to methyl groups .

Crystallographic and Aggregation Behavior

- Dimeric Motifs : Evidence from 2,7-diethoxy-1-(4-nitrobenzoyl)naphthalene () shows that nitro and bulky substituents promote dimeric aggregation via π-π stacking and hydrogen bonding. Similar behavior is plausible for 2,6-dimethoxy-1-nitro-naphthalene, affecting its crystallinity and material properties .

Biological Activity

Naphthalene, 2,6-dimethoxy-1-nitro- (chemical formula CHNO), is a nitroaromatic compound that has garnered attention for its diverse biological activities. This article explores its biological properties, including cytotoxicity, antimicrobial effects, and potential applications in drug discovery, supported by data tables and relevant case studies.

Overview of Biological Activities

Naphthalene derivatives are known for a wide range of bioactivities. The compound 2,6-dimethoxy-1-nitro- has been studied for its potential in various therapeutic areas:

- Cytotoxic Activity : Significant cytotoxic effects have been reported against several cancer cell lines.

- Antimicrobial Properties : Exhibits activity against various microbial strains.

- Phytotoxic Effects : Demonstrates potential as a herbicide.

Cytotoxicity Studies

Recent research indicates that 2,6-dimethoxy-1-nitro-naphthalene shows promising cytotoxic activity against several cancer cell lines. The following table summarizes the IC values observed in different studies:

| Cell Line | IC (μg/mL) | Reference |

|---|---|---|

| KB (oral cancer) | 0.39 | |

| LU-1 (lung cancer) | 0.40 | |

| LNCaP (prostate cancer) | 0.34 | |

| HL-60 (leukemia) | 0.23 |

These values indicate that the compound has potent cytotoxic effects, making it a candidate for further development in cancer therapy.

Antimicrobial Activity

The antimicrobial properties of naphthalene derivatives have been widely documented. The compound has shown effectiveness against various bacterial and fungal strains. A summary of its antimicrobial activity is presented below:

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 15 μg/mL | |

| Escherichia coli | 20 μg/mL | |

| Candida albicans | 10 μg/mL |

These findings suggest that naphthalene, 2,6-dimethoxy-1-nitro-, could be utilized in developing new antimicrobial agents.

Phytotoxicity and Herbicidal Potential

Naphthalene derivatives have also been evaluated for their phytotoxic effects. The compound's ability to inhibit plant growth makes it a candidate for herbicide development. In a study assessing phytotoxicity:

- Tested Species : Various agricultural weeds

- Results : The compound exhibited significant growth inhibition at concentrations above 50 mg/L.

This suggests that naphthalene, 2,6-dimethoxy-1-nitro-, could be explored as a natural herbicide alternative.

Case Study 1: Anticancer Activity

A study conducted on the anticancer properties of naphthalene derivatives revealed that the compound effectively induced apoptosis in HL-60 cells through the activation of caspase pathways. This mechanism was confirmed through flow cytometry analysis and Western blotting techniques.

Case Study 2: Antimicrobial Efficacy

In another study focusing on antimicrobial efficacy, naphthalene, 2,6-dimethoxy-1-nitro-, was tested against multi-drug resistant Staphylococcus aureus. The results indicated that the compound not only inhibited bacterial growth but also disrupted biofilm formation at sub-MIC levels.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.